3-(Azidomethyl)-6-chloro-2-methylpyridine
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Overview
Description
3-(Azidomethyl)-6-chloro-2-methylpyridine is an organic compound that belongs to the class of azides. Azides are known for their high reactivity and are commonly used in various chemical reactions, including click chemistry. This compound features a pyridine ring substituted with an azidomethyl group at the 3-position, a chlorine atom at the 6-position, and a methyl group at the 2-position. The presence of these functional groups makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azidomethyl)-6-chloro-2-methylpyridine typically involves the following steps:
Starting Material: The synthesis begins with 2-methyl-6-chloropyridine.
Azidation: The azidomethyl group is introduced via a nucleophilic substitution reaction. This can be achieved by reacting 2-methyl-6-chloropyridine with sodium azide (NaN₃) in the presence of a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reaction Conditions: The reaction is usually carried out at elevated temperatures (around 80-100°C) to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and heat transfer.
Safety Measures: Given the explosive nature of azides, stringent safety protocols are followed, including the use of explosion-proof equipment and proper ventilation systems.
Chemical Reactions Analysis
Types of Reactions
3-(Azidomethyl)-6-chloro-2-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, to form corresponding amines or thioethers.
Cycloaddition Reactions: The azido group participates in 1,3-dipolar cycloaddition reactions with alkynes to form triazoles, a key reaction in click chemistry.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alkynes.
Catalysts: Palladium on carbon (Pd/C) for reduction reactions.
Solvents: DMF, DMSO, and acetonitrile.
Major Products
Triazoles: Formed via cycloaddition reactions.
Amines: Formed via reduction of the azido group.
Thioethers: Formed via substitution reactions with thiols.
Scientific Research Applications
3-(Azidomethyl)-6-chloro-2-methylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, especially in the development of pharmaceuticals and agrochemicals.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(Azidomethyl)-6-chloro-2-methylpyridine primarily involves its reactivity as an azide. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, which are stable and bioorthogonal. This property makes it useful in bioconjugation and click chemistry applications. The compound can also act as a precursor to amines and other functional groups through reduction and substitution reactions.
Comparison with Similar Compounds
Similar Compounds
3-Azidomethyl-3-methyloxetane: Another azide-containing compound used in polymer chemistry.
3,3-Bis(azidomethyl)oxetane: Known for its applications in energetic materials and polymer synthesis.
4-Azidomethyl-2-chloropyridine: Similar structure but with the azido group at a different position.
Uniqueness
3-(Azidomethyl)-6-chloro-2-methylpyridine is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties. Its combination of an azido group, a chlorine atom, and a methyl group on a pyridine ring makes it a valuable intermediate in various synthetic applications, particularly in the development of pharmaceuticals and advanced materials.
Properties
IUPAC Name |
3-(azidomethyl)-6-chloro-2-methylpyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4/c1-5-6(4-10-12-9)2-3-7(8)11-5/h2-3H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWUPPHODBOPFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)Cl)CN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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